![molecular formula C7H11N3O2 B054317 N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide CAS No. 122384-65-0](/img/structure/B54317.png)
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a compound that has gained significant attention due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of oxadiazoles and has a unique structure that makes it suitable for various research applications.
Mécanisme D'action
The exact mechanism of action of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is not fully understood. However, it is believed to exert its biological activity by interfering with various cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to have various biochemical and physiological effects. Some of these effects include:
1. Inhibition of bacterial and fungal growth
2. Reduction of inflammation
3. Induction of apoptosis in cancer cells
Avantages Et Limitations Des Expériences En Laboratoire
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily measured using various assays. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide. Some of these include:
1. Further studies to understand its mechanism of action
2. Development of new antibiotics and anti-inflammatory drugs based on the compound
3. Exploration of its potential applications in cancer therapy
4. Investigation of its potential toxicity and safety in humans
In conclusion, N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide is a synthetic compound with potential applications in scientific research. Its unique structure and biological activity make it a valuable tool for researchers in various fields. Further studies are needed to fully understand its mechanism of action and explore its potential applications in medicine.
Méthodes De Synthèse
The synthesis of N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide involves the reaction of propan-2-yl hydrazine with formic acid to form the corresponding hydrazide. This intermediate is then reacted with 2-chloroacetaldehyde to form the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been extensively studied for its potential applications in scientific research. It has been shown to possess a wide range of biological activities, making it a valuable tool for researchers in various fields. Some of the research applications of this compound include:
1. Antimicrobial activity: N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to possess antimicrobial activity against various strains of bacteria and fungi. This makes it a potential candidate for the development of new antibiotics.
2. Anti-inflammatory activity: The compound has also been shown to possess anti-inflammatory activity, which makes it useful in the treatment of inflammatory diseases such as arthritis.
3. Anticancer activity: N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide has been shown to possess anticancer activity against various types of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
122384-65-0 |
|---|---|
Nom du produit |
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide |
Formule moléculaire |
C7H11N3O2 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)7-9-6(10-12-7)3-8-4-11/h4-5H,3H2,1-2H3,(H,8,11) |
Clé InChI |
INXAEIKSZDDPIR-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=NO1)CNC=O |
SMILES canonique |
CC(C)C1=NC(=NO1)CNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



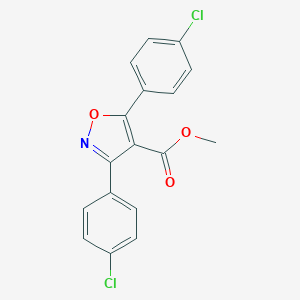
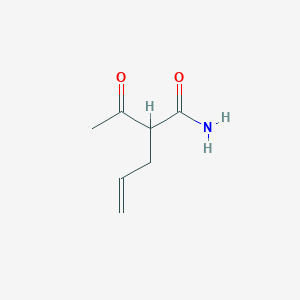
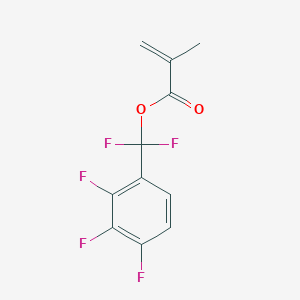


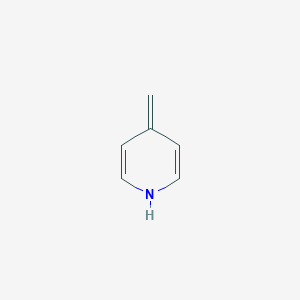
![2-[[(2E)-2-hydroxyiminopropanoyl]amino]acetic acid](/img/structure/B54247.png)
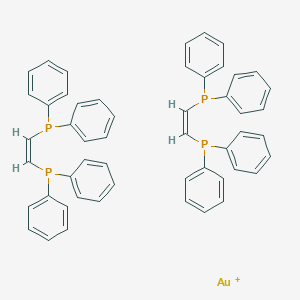
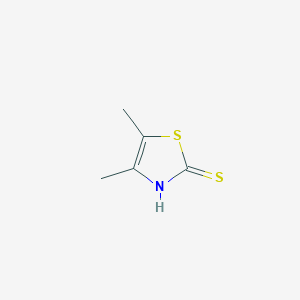
![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)

